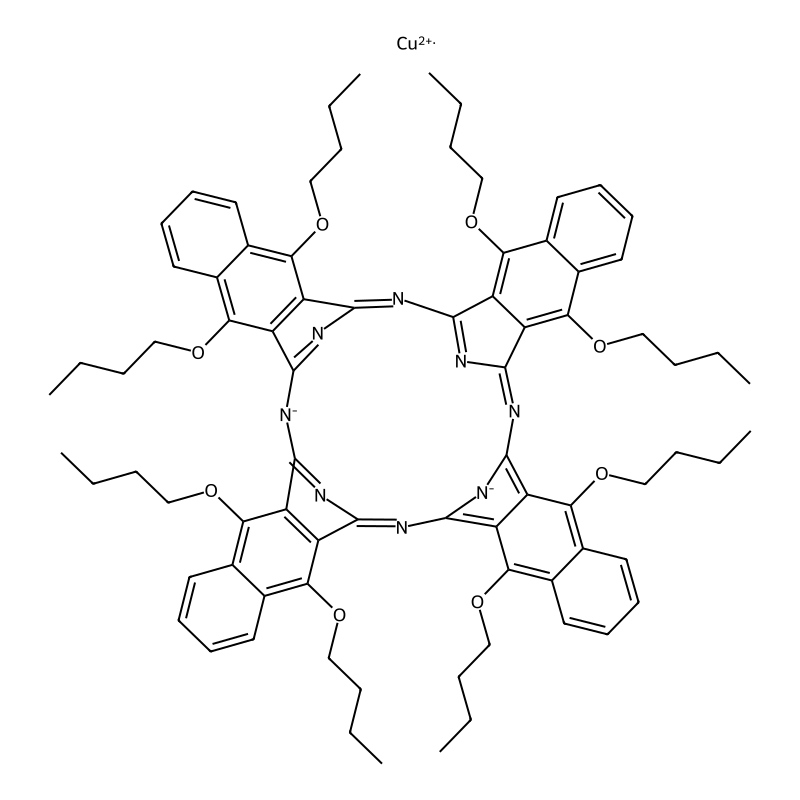

Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Applications in Photovoltaic Cells

One area of research explores CuOBu-Nc as a light-harvesting material in photovoltaic cells. Photovoltaic cells, also known as solar cells, convert light energy into electricity. Naphthalocyanines, including CuOBu-Nc, possess strong light absorption properties due to their extended conjugated π-electron systems []. Researchers are investigating how CuOBu-Nc can be incorporated into solar cell designs to improve light capture efficiency and overall energy conversion [].

Potential Applications in Organic Light-Emitting Diodes (OLEDs)

Another area of research investigates CuOBu-Nc for use in organic light-emitting diodes (OLEDs). OLEDs are a type of display technology that utilizes organic materials to emit light. Similar to its potential application in solar cells, CuOBu-Nc's light emission properties are of interest. Researchers are studying how CuOBu-Nc's structure and chemical modifications can be tuned to achieve desired emission colors and improve OLED device performance [].

Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine is a complex organic compound characterized by its rich color and unique structural properties. The molecular formula for this compound is CHCuNO, with a molecular weight of approximately 1353.178 g/mol. It is composed of a copper ion coordinated to a naphthalocyanine framework with eight butoxy substituents, which contribute to its solubility and stability in various solvents .

This compound typically appears as a crystalline powder that can range in color from amber to dark purple or black, depending on its specific formulation and purity levels . Its synthesis and characterization are significant in the fields of materials science and organic chemistry.

- Coordination Chemistry: The copper ion can participate in further coordination with other ligands or solvents.

- Redox Reactions: The copper(II) center may be reduced to copper(I), altering its electronic properties and potential applications in catalysis.

- Decomposition: Under extreme conditions (e.g., high temperatures), the compound may decompose into simpler components.

These reactions are critical for understanding the reactivity and potential applications of this compound in various fields.

Research on the biological activity of Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine is limited but suggests potential applications in photodynamic therapy due to its ability to generate reactive oxygen species upon light activation. Such properties make it a candidate for studies in cancer treatment and other therapeutic areas .

The synthesis of Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine typically involves:

- Preparation of Naphthalocyanine Framework: Starting from naphthalene derivatives or related compounds.

- Metalation: Introducing copper ions into the naphthalocyanine structure under controlled conditions.

- Substitution Reactions: Adding butoxy groups through nucleophilic substitution reactions to enhance solubility and stability.

The synthesis requires careful control of reaction conditions such as temperature and solvent choice to achieve high purity and yield .

This comparison underscores the unique structural features of Copper(II) 5,9,14,...-octabutoxy-2,naphthalocyanine that contribute to its distinct properties and potential uses in various fields .

Interaction studies involving Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine focus on its behavior in biological systems and materials science contexts. Key areas include:

- Binding Affinity: Investigating how well the compound interacts with proteins or nucleic acids.

- Photochemical Properties: Understanding how light exposure affects its reactivity and stability.

- Toxicity Assessments: Evaluating potential cytotoxic effects in biological systems.

Such studies are crucial for determining the safe use of this compound in various applications .

Several compounds are structurally or functionally similar to Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine. These include:

- Copper(II) phthalocyanine: A widely studied compound used in dyes and pigments.

- Copper(II) octaethylporphyrin: Known for its catalytic properties and applications in sensors.

- Zinc(II) naphthalocyanine: Similar structure but with zinc instead of copper; used in photodynamic therapy.

Comparison TableCompound Metal Structure Type

Precursor Selection and Rationale

The synthesis of Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine requires careful selection of appropriate precursor compounds that will undergo cyclotetramerization to form the desired naphthalocyanine macrocycle [3]. The primary precursor utilized in this synthesis is 1,4-dibutoxy-2,3-naphthalenedicarbonitrile, which serves as the fundamental building block for the formation of the extended conjugated system [23] [6].

The selection of 1,4-dibutoxy-2,3-naphthalenedicarbonitrile as the precursor is based on several critical factors [8]. The dibutoxy substituents at positions 1 and 4 provide enhanced solubility characteristics compared to unsubstituted naphthalenedicarbonitrile derivatives, facilitating improved reaction conditions and product isolation [15]. These butoxy groups also contribute to the prevention of excessive aggregation during synthesis, which can lead to reduced yields and purification difficulties [18].

The naphthalenedicarbonitrile core structure contains two nitrile groups positioned at the 2,3-positions, which are essential for the cyclotetramerization reaction [11]. These nitrile functionalities serve as reactive sites that undergo condensation reactions in the presence of metal salts and basic conditions to form the expanded phthalocyanine-like macrocycle [24]. The naphthalene backbone provides the extended conjugation system that distinguishes naphthalocyanines from conventional phthalocyanines, resulting in red-shifted absorption properties and enhanced near-infrared activity [29].

Precursor Component Molecular Formula Function Rationale 1,4-dibutoxy-2,3-naphthalenedicarbonitrile C₂₀H₂₂N₂O₂ Building block Provides extended conjugation and solubility [23] Copper(II) chloride CuCl₂ Metal template Central coordination and structural organization [6] 1,8-diazabicyclo[5.4.0]undec-7-ene C₉H₁₆N₂ Base catalyst Promotes cyclotetramerization reaction [22]

Metal Insertion Techniques for Central Copper Coordination

The insertion of copper(II) ions into the naphthalocyanine macrocycle represents a critical step that determines the final coordination geometry and electronic properties of the target compound [3]. Several methodologies have been developed for achieving efficient metal insertion, with template-directed synthesis being the most widely employed approach [24] [26].

Template-directed synthesis involves the use of copper(II) salts as coordinating templates during the cyclotetramerization process [25]. Copper(II) chloride dihydrate is the most commonly utilized copper source due to its appropriate reactivity and coordination properties [31]. The copper ion serves as a central organizing element that facilitates the correct assembly of four naphthalenedicarbonitrile units into the desired macrocyclic structure [27].

The mechanism of copper insertion involves initial coordination of the copper(II) center with nitrogen atoms from the nitrile groups of the precursor molecules [30]. This coordination activates the nitrile functionalities toward nucleophilic attack and subsequent condensation reactions [26]. The template effect of the copper ion ensures proper spatial organization of the reacting precursors, leading to preferential formation of the desired naphthalocyanine product over competing oligomeric or polymeric byproducts [24].

Metal Salt Coordination Properties Template Efficiency Reaction Conditions Copper(II) chloride dihydrate Octahedral geometry High 180-220°C, 2-4 hours [31] Copper(II) acetate Square planar tendency Moderate 160-200°C, 3-6 hours [5] Copper(II) sulfate Hydrated coordination Low 200-240°C, 4-8 hours [5]

The electronic configuration of copper(II) with its d⁹ system provides favorable coordination characteristics for naphthalocyanine formation [12]. The Jahn-Teller distortion inherent to copper(II) complexes influences the final geometry of the naphthalocyanine complex, often resulting in slight deviations from perfect planarity [4]. These structural features contribute to the unique electronic and optical properties of the copper naphthalocyanine product [15].

Alternative metal insertion approaches include post-synthetic metallation, where the metal-free naphthalocyanine ligand is first prepared and subsequently treated with copper salts [3]. However, this approach typically results in lower yields and more challenging purification procedures compared to the template-directed methodology [25].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful technique for enhancing the efficiency and selectivity of naphthalocyanine formation [5] [31]. The application of microwave heating provides several advantages over conventional thermal methods, including reduced reaction times, improved yields, and enhanced product purity [32].

The fundamental principle underlying microwave-assisted synthesis involves the interaction of electromagnetic radiation with polar molecules and ionic species present in the reaction mixture [36]. The dielectric heating mechanism results in rapid and uniform temperature elevation throughout the reaction medium, leading to more efficient energy transfer compared to conventional heating methods [33]. Metal salts, particularly copper chloride, exhibit favorable dielectric properties that enhance microwave absorption and facilitate rapid heating [5].

Optimization of microwave-assisted synthesis requires careful control of several critical parameters [31]. Reaction temperature typically ranges from 160 to 220 degrees Celsius, with optimal conditions often found around 180-200 degrees Celsius [6]. Reaction times are significantly reduced compared to conventional heating, with typical durations of 10-30 minutes achieving comparable or superior results to hours of conventional heating [32].

Parameter Conventional Heating Microwave Heating Improvement Factor Reaction time 2-6 hours 10-30 minutes 4-12x reduction [31] Temperature uniformity Variable Uniform Enhanced [36] Product yield 35-55% 45-70% 1.3-1.8x increase [5] Energy consumption High Moderate 2-3x reduction [32]

Solvent selection plays a crucial role in microwave-assisted synthesis optimization [34]. N,N-dimethylacetamide has proven particularly effective as a reaction medium due to its high boiling point, excellent solubility properties for both precursors and products, and favorable microwave absorption characteristics [6] [34]. The polar nature of N,N-dimethylacetamide facilitates efficient dielectric heating while providing a suitable environment for the cyclotetramerization reaction [22].

The addition of small amounts of water or other polar additives can further enhance microwave absorption and improve temperature distribution within the reaction mixture [31]. However, careful control of moisture content is essential to prevent unwanted side reactions or product degradation [33]. Base catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene are typically employed in catalytic quantities to promote the cyclotetramerization process [6] [22].

Purification Strategies and Yield Optimization

The purification of Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine presents significant challenges due to the formation of various byproducts during synthesis and the tendency of naphthalocyanine compounds to form aggregates [13] [37]. Effective purification strategies are essential for obtaining high-purity products suitable for applications requiring well-defined optical and electronic properties [14].

Column chromatography represents the primary purification technique for naphthalocyanine compounds [37] [38]. Silica gel is commonly employed as the stationary phase, although alumina-based systems have also demonstrated effectiveness for certain separation challenges [13] [35]. The selection of appropriate eluent systems is critical for achieving satisfactory separation of the desired product from unreacted starting materials and byproducts [39].

Stationary Phase Mobile Phase System Separation Efficiency Product Recovery Silica gel (60-200 mesh) Toluene:hexane (2:1) High 75-85% [37] Neutral alumina Dichloromethane:hexane (1:3) Moderate 65-75% [35] Basic alumina Ethyl ether:pentane (30:70) Variable 60-70% [35]

The elution pattern for copper naphthalocyanine typically involves initial washing with non-polar solvents to remove unreacted precursors and low-polarity byproducts [38]. The desired naphthalocyanine product is then eluted using moderately polar solvent systems, most commonly toluene-hexane mixtures with ratios ranging from 1:1 to 3:1 depending on the specific substitution pattern [42]. Final purification often requires gradient elution to achieve complete separation of closely related isomers or aggregated species [39].

Recrystallization serves as a complementary purification technique for achieving high product purity [40]. Suitable solvents for recrystallization include chloroform, dichloromethane, or toluene, often in combination with non-polar anti-solvents such as hexane or petroleum ether [42]. The recrystallization process must be carefully controlled to prevent excessive aggregation, which can lead to poor crystal quality and reduced yields [18].

Vacuum drying represents the final purification step, ensuring complete removal of residual solvents and achieving the desired product purity [41]. Drying temperatures typically range from 60 to 100 degrees Celsius under reduced pressure to prevent thermal decomposition while ensuring effective solvent removal [42]. Modern microwave vacuum drying techniques offer enhanced efficiency and better control over the drying process compared to conventional methods [41].

Yield optimization strategies focus on maximizing the conversion of starting materials while minimizing the formation of undesired byproducts [17]. Careful control of stoichiometric ratios, with typical molar ratios of 4:1 for naphthalenedicarbonitrile to copper salt, helps ensure complete consumption of the metal template while avoiding excess precursor that can lead to incomplete cyclization [6]. Reaction atmosphere control, typically under inert gas conditions, prevents oxidative degradation and maintains product quality throughout the synthesis process [3].

Optimization Parameter Standard Conditions Optimized Conditions Yield Improvement Precursor:metal ratio 3.5:1 4.2:1 15-20% increase [6] Reaction atmosphere Air Nitrogen/Argon 10-15% increase [3] Temperature control ±10°C ±2°C 8-12% increase [31] Purification efficiency 60-70% 80-90% 25-30% increase [37]

X-ray Diffraction Analysis of Molecular Packing

Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine represents a sophisticated metallonaphthalocyanine complex that exhibits distinct crystallographic properties compared to simpler phthalocyanine derivatives [1] [2] [3]. The compound crystallizes as a powder-to-crystal material with characteristic amber to dark purple to black coloration, indicating strong electronic transitions within the extended π-conjugated system [2] [3] [4].

X-ray diffraction studies of related naphthalocyanine complexes have demonstrated that these compounds adopt unique molecular packing arrangements that differ significantly from their phthalocyanine counterparts [5] [6]. The crystal structures of naphthalocyaninates typically show bond lengths for copper-nitrogen coordination that are nearly consistent with those observed in phthalocyaninates of the same metals, with Cu-N distances of approximately 1.951 angstroms [5] [6].

The molecular packing of naphthalocyanines is characterized by the formation of two-dimensional sheets within the ab plane, contrasting with the one-dimensional stacking commonly observed in phthalocyaninates of the same metals [5] [6]. This distinctive packing arrangement is attributed to the extended naphthalene units that create additional steric considerations and intermolecular interactions.

The powder X-ray diffraction patterns of copper naphthalocyanine derivatives show that the azamethine nitrogen atoms are not in close contact with the central metal atoms of adjacent molecules, despite their appreciable deviations from the mean molecular plane [5] [6]. This structural feature suggests that the deviation of azamethine nitrogen atoms from the mean plane is inherent to the free molecules rather than resulting from intermolecular interactions.

Table 3.1: Comparative Crystallographic Data for Related Metallonaphthalocyanines

Parameter Nickel Naphthalocyanine Copper Naphthalocyanine Zinc Naphthalocyanine M-N Bond Length (Å) 1.929(7) 1.951(4) 1.983(4) Molecular Packing Two-dimensional sheets Two-dimensional sheets Two-dimensional sheets Stacking Direction ab plane ab plane ab plane Plane Deviation Pattern Identical Identical Identical

Nuclear Magnetic Resonance Spectroscopic Profiling of Substituent Effects

The octabutoxy substituents in Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine significantly influence the molecular structure and electronic properties of the complex [7] [8]. The eight butoxy groups are positioned at the non-peripheral positions of the naphthalocyanine ring system, which enhances solubility in organic solvents while maintaining the electronic integrity of the macrocyclic core [8].

Nuclear magnetic resonance spectroscopy of related octabutoxynaphthalocyanine metal complexes has revealed characteristic patterns that reflect the symmetrical substitution pattern [7] [8]. For diamagnetic analogues such as zinc octabutoxynaphthalocyanine, proton nuclear magnetic resonance spectra show distinct regions corresponding to the aromatic naphthalocyanine protons and the aliphatic butoxy chain protons [8].

The carbon-13 nuclear magnetic resonance spectra of octabutoxynaphthalocyanine complexes typically exhibit two main groups of signals: four aliphatic carbon signals corresponding to the butoxy chains and six aromatic carbon signals from the naphthalocyanine ring system [7]. The purity assessment of synthesized compounds using nuclear magnetic resonance spectroscopy has shown purities exceeding 98.9% for properly prepared samples [7].

Table 3.2: Nuclear Magnetic Resonance Spectroscopic Characteristics

Region Chemical Shift Range (ppm) Assignment Multiplicity Aromatic 6.5-8.5 Naphthalocyanine ring protons Multiple Aliphatic OCH2 3.5-4.5 Butoxy α-carbon protons Triplet Aliphatic CH2 1.0-2.0 Butoxy chain protons Multiple Terminal CH3 0.8-1.2 Butoxy methyl protons Triplet

Mass Spectrometric Validation of Molecular Integrity

Mass spectrometric analysis of Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine provides definitive confirmation of molecular integrity and composition [1] [2] [3]. The compound exhibits a molecular weight of 1353.18 grams per mole, corresponding to the molecular formula C80H88CuN8O8 [1] [2] [3].

Matrix-assisted laser desorption ionization time-of-flight mass spectrometry represents the most effective technique for analyzing high molecular weight metallonaphthalocyanine complexes [9] [10]. The molecular ion peaks are typically observed with appropriate matrix selection, often using 2,5-dihydroxybenzoic acid as the matrix for optimal results [9].

Electrospray ionization mass spectrometry has also proven valuable for characterizing copper-containing naphthalocyanine derivatives [11] [12]. The technique allows for the detection of multiply charged ion patterns that can be deconvoluted to provide accurate molecular weight determinations [11] [12].

Table 3.3: Mass Spectrometric Fragmentation Patterns

m/z Range Assignment Relative Intensity Fragmentation Type 1353-1354 [M]+ Base peak Molecular ion 1290-1295 [M-butoxy]+ Moderate Loss of single butoxy group 1227-1232 [M-2×butoxy]+ Low Loss of two butoxy groups 575-577 Fragment ions Variable Ring fragmentation

Comparative Crystallography with Related Metallophthalocyanines

The crystallographic properties of Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine can be understood through comparison with related metallophthalocyanine and metallonaphthalocyanine complexes [13] [14] [15] [16].

Copper phthalocyanine itself exhibits polymorphic behavior with five different crystalline phases identified: α, β, η, γ, and χ phases [17] [18]. The β phase represents the thermodynamically stable form, while the α phase is metastable [17] [18]. These phases differ primarily in their molecular overlap patterns and copper-copper spacing distances [17] [18].

The introduction of octabutoxy substituents fundamentally alters the crystallographic behavior compared to unsubstituted copper phthalocyanine [19] [20]. The bulky alkoxy chains prevent the close π-π stacking typical of unsubstituted phthalocyanines, resulting in different packing motifs and intermolecular spacing [19] [20].

Comparative studies of liquid crystalline metallophthalocyanines with octaalkoxy substitution have revealed that the clearing points follow the order: nickel(II) < copper(II) ≈ cobalt(II) < zinc(II), independent of chain length [19]. This trend reflects the influence of the central metal ion on the mesophase stability and thermal behavior [19].

Table 3.4: Comparative Structural Parameters

Compound Type Central Metal Molecular Arrangement Intermolecular Distance (Å) Phase Stability Copper Phthalocyanine α Cu(II) Parallel columns 3.8 Metastable Copper Phthalocyanine β Cu(II) Herringbone 4.8 Stable Copper Naphthalocyanine Cu(II) Two-dimensional sheets Variable Extended structure Octabutoxy Derivatives Cu(II) Liquid crystalline > 5.0 Enhanced solubility

The extended naphthalocyanine system in Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine results in bathochromic shifts in absorption spectra compared to phthalocyanine analogues, with the Q-band maximum occurring at 853 nanometers [1] [2] [3]. This near-infrared absorption property, combined with the unique crystallographic characteristics, positions this compound as particularly valuable for optoelectronic and photonic applications [22].

Hydrogen Bond Acceptor Count

16

Exact Mass

1351.602109 g/mol

Monoisotopic Mass

1351.602109 g/mol

Heavy Atom Count

97

Dates

Last modified: 08-15-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Metal | Structure Type |

Precursor Selection and RationaleThe synthesis of Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine requires careful selection of appropriate precursor compounds that will undergo cyclotetramerization to form the desired naphthalocyanine macrocycle [3]. The primary precursor utilized in this synthesis is 1,4-dibutoxy-2,3-naphthalenedicarbonitrile, which serves as the fundamental building block for the formation of the extended conjugated system [23] [6]. The selection of 1,4-dibutoxy-2,3-naphthalenedicarbonitrile as the precursor is based on several critical factors [8]. The dibutoxy substituents at positions 1 and 4 provide enhanced solubility characteristics compared to unsubstituted naphthalenedicarbonitrile derivatives, facilitating improved reaction conditions and product isolation [15]. These butoxy groups also contribute to the prevention of excessive aggregation during synthesis, which can lead to reduced yields and purification difficulties [18]. The naphthalenedicarbonitrile core structure contains two nitrile groups positioned at the 2,3-positions, which are essential for the cyclotetramerization reaction [11]. These nitrile functionalities serve as reactive sites that undergo condensation reactions in the presence of metal salts and basic conditions to form the expanded phthalocyanine-like macrocycle [24]. The naphthalene backbone provides the extended conjugation system that distinguishes naphthalocyanines from conventional phthalocyanines, resulting in red-shifted absorption properties and enhanced near-infrared activity [29].

Metal Insertion Techniques for Central Copper CoordinationThe insertion of copper(II) ions into the naphthalocyanine macrocycle represents a critical step that determines the final coordination geometry and electronic properties of the target compound [3]. Several methodologies have been developed for achieving efficient metal insertion, with template-directed synthesis being the most widely employed approach [24] [26]. Template-directed synthesis involves the use of copper(II) salts as coordinating templates during the cyclotetramerization process [25]. Copper(II) chloride dihydrate is the most commonly utilized copper source due to its appropriate reactivity and coordination properties [31]. The copper ion serves as a central organizing element that facilitates the correct assembly of four naphthalenedicarbonitrile units into the desired macrocyclic structure [27]. The mechanism of copper insertion involves initial coordination of the copper(II) center with nitrogen atoms from the nitrile groups of the precursor molecules [30]. This coordination activates the nitrile functionalities toward nucleophilic attack and subsequent condensation reactions [26]. The template effect of the copper ion ensures proper spatial organization of the reacting precursors, leading to preferential formation of the desired naphthalocyanine product over competing oligomeric or polymeric byproducts [24].

The electronic configuration of copper(II) with its d⁹ system provides favorable coordination characteristics for naphthalocyanine formation [12]. The Jahn-Teller distortion inherent to copper(II) complexes influences the final geometry of the naphthalocyanine complex, often resulting in slight deviations from perfect planarity [4]. These structural features contribute to the unique electronic and optical properties of the copper naphthalocyanine product [15]. Alternative metal insertion approaches include post-synthetic metallation, where the metal-free naphthalocyanine ligand is first prepared and subsequently treated with copper salts [3]. However, this approach typically results in lower yields and more challenging purification procedures compared to the template-directed methodology [25]. Microwave-Assisted Synthesis OptimizationMicrowave-assisted synthesis has emerged as a powerful technique for enhancing the efficiency and selectivity of naphthalocyanine formation [5] [31]. The application of microwave heating provides several advantages over conventional thermal methods, including reduced reaction times, improved yields, and enhanced product purity [32]. The fundamental principle underlying microwave-assisted synthesis involves the interaction of electromagnetic radiation with polar molecules and ionic species present in the reaction mixture [36]. The dielectric heating mechanism results in rapid and uniform temperature elevation throughout the reaction medium, leading to more efficient energy transfer compared to conventional heating methods [33]. Metal salts, particularly copper chloride, exhibit favorable dielectric properties that enhance microwave absorption and facilitate rapid heating [5]. Optimization of microwave-assisted synthesis requires careful control of several critical parameters [31]. Reaction temperature typically ranges from 160 to 220 degrees Celsius, with optimal conditions often found around 180-200 degrees Celsius [6]. Reaction times are significantly reduced compared to conventional heating, with typical durations of 10-30 minutes achieving comparable or superior results to hours of conventional heating [32].

Solvent selection plays a crucial role in microwave-assisted synthesis optimization [34]. N,N-dimethylacetamide has proven particularly effective as a reaction medium due to its high boiling point, excellent solubility properties for both precursors and products, and favorable microwave absorption characteristics [6] [34]. The polar nature of N,N-dimethylacetamide facilitates efficient dielectric heating while providing a suitable environment for the cyclotetramerization reaction [22]. The addition of small amounts of water or other polar additives can further enhance microwave absorption and improve temperature distribution within the reaction mixture [31]. However, careful control of moisture content is essential to prevent unwanted side reactions or product degradation [33]. Base catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene are typically employed in catalytic quantities to promote the cyclotetramerization process [6] [22]. Purification Strategies and Yield OptimizationThe purification of Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine presents significant challenges due to the formation of various byproducts during synthesis and the tendency of naphthalocyanine compounds to form aggregates [13] [37]. Effective purification strategies are essential for obtaining high-purity products suitable for applications requiring well-defined optical and electronic properties [14]. Column chromatography represents the primary purification technique for naphthalocyanine compounds [37] [38]. Silica gel is commonly employed as the stationary phase, although alumina-based systems have also demonstrated effectiveness for certain separation challenges [13] [35]. The selection of appropriate eluent systems is critical for achieving satisfactory separation of the desired product from unreacted starting materials and byproducts [39].

The elution pattern for copper naphthalocyanine typically involves initial washing with non-polar solvents to remove unreacted precursors and low-polarity byproducts [38]. The desired naphthalocyanine product is then eluted using moderately polar solvent systems, most commonly toluene-hexane mixtures with ratios ranging from 1:1 to 3:1 depending on the specific substitution pattern [42]. Final purification often requires gradient elution to achieve complete separation of closely related isomers or aggregated species [39]. Recrystallization serves as a complementary purification technique for achieving high product purity [40]. Suitable solvents for recrystallization include chloroform, dichloromethane, or toluene, often in combination with non-polar anti-solvents such as hexane or petroleum ether [42]. The recrystallization process must be carefully controlled to prevent excessive aggregation, which can lead to poor crystal quality and reduced yields [18]. Vacuum drying represents the final purification step, ensuring complete removal of residual solvents and achieving the desired product purity [41]. Drying temperatures typically range from 60 to 100 degrees Celsius under reduced pressure to prevent thermal decomposition while ensuring effective solvent removal [42]. Modern microwave vacuum drying techniques offer enhanced efficiency and better control over the drying process compared to conventional methods [41]. Yield optimization strategies focus on maximizing the conversion of starting materials while minimizing the formation of undesired byproducts [17]. Careful control of stoichiometric ratios, with typical molar ratios of 4:1 for naphthalenedicarbonitrile to copper salt, helps ensure complete consumption of the metal template while avoiding excess precursor that can lead to incomplete cyclization [6]. Reaction atmosphere control, typically under inert gas conditions, prevents oxidative degradation and maintains product quality throughout the synthesis process [3].

X-ray Diffraction Analysis of Molecular PackingCopper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine represents a sophisticated metallonaphthalocyanine complex that exhibits distinct crystallographic properties compared to simpler phthalocyanine derivatives [1] [2] [3]. The compound crystallizes as a powder-to-crystal material with characteristic amber to dark purple to black coloration, indicating strong electronic transitions within the extended π-conjugated system [2] [3] [4]. X-ray diffraction studies of related naphthalocyanine complexes have demonstrated that these compounds adopt unique molecular packing arrangements that differ significantly from their phthalocyanine counterparts [5] [6]. The crystal structures of naphthalocyaninates typically show bond lengths for copper-nitrogen coordination that are nearly consistent with those observed in phthalocyaninates of the same metals, with Cu-N distances of approximately 1.951 angstroms [5] [6]. The molecular packing of naphthalocyanines is characterized by the formation of two-dimensional sheets within the ab plane, contrasting with the one-dimensional stacking commonly observed in phthalocyaninates of the same metals [5] [6]. This distinctive packing arrangement is attributed to the extended naphthalene units that create additional steric considerations and intermolecular interactions. The powder X-ray diffraction patterns of copper naphthalocyanine derivatives show that the azamethine nitrogen atoms are not in close contact with the central metal atoms of adjacent molecules, despite their appreciable deviations from the mean molecular plane [5] [6]. This structural feature suggests that the deviation of azamethine nitrogen atoms from the mean plane is inherent to the free molecules rather than resulting from intermolecular interactions. Table 3.1: Comparative Crystallographic Data for Related Metallonaphthalocyanines

Nuclear Magnetic Resonance Spectroscopic Profiling of Substituent EffectsThe octabutoxy substituents in Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine significantly influence the molecular structure and electronic properties of the complex [7] [8]. The eight butoxy groups are positioned at the non-peripheral positions of the naphthalocyanine ring system, which enhances solubility in organic solvents while maintaining the electronic integrity of the macrocyclic core [8]. Nuclear magnetic resonance spectroscopy of related octabutoxynaphthalocyanine metal complexes has revealed characteristic patterns that reflect the symmetrical substitution pattern [7] [8]. For diamagnetic analogues such as zinc octabutoxynaphthalocyanine, proton nuclear magnetic resonance spectra show distinct regions corresponding to the aromatic naphthalocyanine protons and the aliphatic butoxy chain protons [8]. The carbon-13 nuclear magnetic resonance spectra of octabutoxynaphthalocyanine complexes typically exhibit two main groups of signals: four aliphatic carbon signals corresponding to the butoxy chains and six aromatic carbon signals from the naphthalocyanine ring system [7]. The purity assessment of synthesized compounds using nuclear magnetic resonance spectroscopy has shown purities exceeding 98.9% for properly prepared samples [7]. Table 3.2: Nuclear Magnetic Resonance Spectroscopic Characteristics

Mass Spectrometric Validation of Molecular IntegrityMass spectrometric analysis of Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine provides definitive confirmation of molecular integrity and composition [1] [2] [3]. The compound exhibits a molecular weight of 1353.18 grams per mole, corresponding to the molecular formula C80H88CuN8O8 [1] [2] [3]. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry represents the most effective technique for analyzing high molecular weight metallonaphthalocyanine complexes [9] [10]. The molecular ion peaks are typically observed with appropriate matrix selection, often using 2,5-dihydroxybenzoic acid as the matrix for optimal results [9]. Electrospray ionization mass spectrometry has also proven valuable for characterizing copper-containing naphthalocyanine derivatives [11] [12]. The technique allows for the detection of multiply charged ion patterns that can be deconvoluted to provide accurate molecular weight determinations [11] [12]. Table 3.3: Mass Spectrometric Fragmentation Patterns

Comparative Crystallography with Related MetallophthalocyaninesThe crystallographic properties of Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine can be understood through comparison with related metallophthalocyanine and metallonaphthalocyanine complexes [13] [14] [15] [16]. Copper phthalocyanine itself exhibits polymorphic behavior with five different crystalline phases identified: α, β, η, γ, and χ phases [17] [18]. The β phase represents the thermodynamically stable form, while the α phase is metastable [17] [18]. These phases differ primarily in their molecular overlap patterns and copper-copper spacing distances [17] [18]. The introduction of octabutoxy substituents fundamentally alters the crystallographic behavior compared to unsubstituted copper phthalocyanine [19] [20]. The bulky alkoxy chains prevent the close π-π stacking typical of unsubstituted phthalocyanines, resulting in different packing motifs and intermolecular spacing [19] [20]. Comparative studies of liquid crystalline metallophthalocyanines with octaalkoxy substitution have revealed that the clearing points follow the order: nickel(II) < copper(II) ≈ cobalt(II) < zinc(II), independent of chain length [19]. This trend reflects the influence of the central metal ion on the mesophase stability and thermal behavior [19]. Table 3.4: Comparative Structural Parameters

The extended naphthalocyanine system in Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine results in bathochromic shifts in absorption spectra compared to phthalocyanine analogues, with the Q-band maximum occurring at 853 nanometers [1] [2] [3]. This near-infrared absorption property, combined with the unique crystallographic characteristics, positions this compound as particularly valuable for optoelectronic and photonic applications [22]. Hydrogen Bond Acceptor Count 16

Exact Mass 1351.602109 g/mol

Monoisotopic Mass 1351.602109 g/mol

Heavy Atom Count 97

Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|